Cyclopentanone, 2-(1-methylpropyl)-

Structural isomerism Physicochemical differentiation Procurement identity verification

Cyclopentanone, 2-(1-methylpropyl)- (CAS 6376-92-7), also known as 2-sec-butylcyclopentanone, is a monocyclic ketone with the molecular formula C₉H₁₆O and a molecular weight of 140.22 g·mol⁻¹. It belongs to the fragrance structural group of ketones cyclopentanones and cyclopentenones, characterized by a cyclopentanone ring bearing a straight or branched-chain alkane substituent.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
CAS No. 6376-92-7
Cat. No. B13813636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentanone, 2-(1-methylpropyl)-
CAS6376-92-7
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESCCC(C)C1CCCC1=O
InChIInChI=1S/C9H16O/c1-3-7(2)8-5-4-6-9(8)10/h7-8H,3-6H2,1-2H3
InChIKeyWVPBKXPDHMXIKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentanone, 2-(1-methylpropyl)- (CAS 6376-92-7): Procurement-Relevant Identity and Physicochemical Baseline


Cyclopentanone, 2-(1-methylpropyl)- (CAS 6376-92-7), also known as 2-sec-butylcyclopentanone, is a monocyclic ketone with the molecular formula C₉H₁₆O and a molecular weight of 140.22 g·mol⁻¹ [1]. It belongs to the fragrance structural group of ketones cyclopentanones and cyclopentenones, characterized by a cyclopentanone ring bearing a straight or branched-chain alkane substituent [2]. The compound features a sec-butyl group at the 2-position, introducing two stereogenic centers—a structural attribute that distinguishes it from linear-chain analogs and creates specific requirements for stereochemical characterization in procurement specifications . Its LogP of approximately 2.4 and topological polar surface area of ca. 17.1 Ų indicate moderate lipophilicity and limited hydrogen-bonding capacity . Verified reference spectra (FTIR and GC-MS) are available in the Wiley Registry of Mass Spectral Data and KnowItAll spectral libraries, providing analytical benchmarks for identity confirmation and purity assessment upon receipt of material [3].

Why Generic Substitution of Cyclopentanone, 2-(1-methylpropyl)- (CAS 6376-92-7) Introduces Procurement Risk


Substituting Cyclopentanone, 2-(1-methylpropyl)- with a closely related cyclopentanone analog—such as 2-butylcyclopentanone (CAS 934-42-9) or 2-pentylcyclopentanone—without explicit verification carries material risk because the branched sec-butyl substituent imparts distinct physicochemical properties relative to linear-chain isomers possessing identical molecular formulae . The Kovats retention index (1128 on DB-Wax) provides a chromatographic fingerprint that differs measurably from that of unbranched analogs, meaning analytical methods validated for one compound cannot be assumed transferable to another [1]. Furthermore, within the fragrance structural group of ketones cyclopentanones and cyclopentenones, toxicological and dermatological safety assessments are conducted on an individual-ingredient basis; class-level read-across is explicitly not endorsed by the published safety framework, which evaluates each member separately for acute toxicity, skin irritation, sensitization, and genotoxicity endpoints [2]. Consequently, procurement of an unverified substitute introduces regulatory compliance risk in fragrance and personal-care applications. The compound's two stereogenic centers further mean that material sourced without defined stereochemical composition may exhibit batch-to-batch variability in odor profile—a critical consideration for fragrance formulation, where even minor stereoisomeric differences can alter olfactory character .

Quantitative Differential Evidence for Cyclopentanone, 2-(1-methylpropyl)- (CAS 6376-92-7) Relative to Analog Comparators


Structural Isomerism: Branched sec-Butyl vs. Linear n-Butyl Substitution and the Consequence for Procurement Identity

Cyclopentanone, 2-(1-methylpropyl)- bears a branched sec-butyl group at the cyclopentanone 2-position, distinguishing it from the linear-chain constitutional isomer 2-butylcyclopentanone (CAS 934-42-9). Despite sharing the identical molecular formula C₉H₁₆O and molecular weight (140.22 g·mol⁻¹), the two isomers exhibit divergent physicochemical parameters that preclude interchangeable use in formulation or analytical contexts . The Kovats retention index for the target compound is 1128 on a DB-Wax stationary phase, as reported in headspace GC analysis of fish sauce volatiles [1]. In contrast, 2-butylcyclopentanone displays a boiling point of 200.1 °C at 760 mmHg . The branched isomer has a LogP of 2.40, whereas the linear-chain isomer shows comparable but not identical lipophilicity—differences that can affect partitioning behavior in formulated products . These measurable chromatographic and physicochemical divergences mean that analytical identity confirmation (e.g., by GC-MS or retention-index matching) can and must discriminate between the two isomers; a certificate of analysis referencing only the molecular formula is insufficient for procurement acceptance.

Structural isomerism Physicochemical differentiation Procurement identity verification

Stereochemical Complexity: Two Defined Atom Stereocenters as a Differentiator from Achiral or Mono-Stereocenter Cyclopentanone Analogs

The sec-butyl substituent at the cyclopentanone 2-position introduces two stereogenic centers into Cyclopentanone, 2-(1-methylpropyl)-, resulting in a defined atom stereocenter count of 2 (with 0 defined bond stereocenters) [1]. This stereochemical complexity contrasts markedly with simpler cyclopentanone derivatives: unsubstituted cyclopentanone has zero stereocenters; 2-methylcyclopentanone has one; 2-ethylcyclopentanone has one; and 2-pentylcyclopentanone, despite its longer chain, possesses only one stereocenter if the substituent is linear . The presence of two stereocenters (diastereomeric pairs) means that, without stereoselective synthesis or chiral resolution, the compound exists as a mixture of stereoisomers whose relative proportions directly affect the three-dimensional shape of the molecule and, consequently, its interaction with olfactory receptors . Published research on structurally related cyclopentanone odorants (e.g., spirocyclic Georgywood® analogues and Nectaryl® stereoisomers) has firmly established that even single stereocenter inversions produce measurable and sometimes dramatic shifts in odor character and intensity [2]. For Cyclopentanone, 2-(1-methylpropyl)-, procurement specifications that omit stereochemical composition thus accept uncontrolled variability in olfactory performance—a risk absent for achiral alternatives such as 2-butylcyclopentanone.

Stereochemistry Chiral procurement Odor fidelity

Natural Occurrence Documentation as a Sourcing and Regulatory Differentiator vs. Purely Synthetic Cyclopentanone Analogs

Cyclopentanone, 2-(1-methylpropyl)- has been documented as a naturally occurring phytochemical constituent in plant species, including Abies canadensis (Canadian hemlock) and Alternanthera species, as recorded in curated phytochemical databases aggregating data from CMAUP, IMPPAT, and NPASS [1]. This natural-occurrence documentation provides a tangible procurement and regulatory differentiation from structurally similar cyclopentanones that are exclusively synthetic in origin, such as 2-hexylidene cyclopentanone, which is known primarily as a synthetic fragrance ingredient [2]. The Natural Product (NP) Classifier biosynthetic pathway assignment for this compound is terpenoids (monoterpenoids, menthane monoterpenoids subclass) [3]. In regulatory contexts where natural-identical status influences flavor or fragrance ingredient classification, the documented phytochemical provenance of CAS 6376-92-7 may support a natural-identical designation that purely synthetic cyclopentanone derivatives (e.g., 2-pentylcyclopentanone, for which no natural-occurrence records were identified in the same databases) cannot claim. This distinction carries direct procurement implications for formulators operating under natural-product labeling frameworks or ISO 9235 natural fragrant raw materials definitions.

Natural occurrence Phytochemical sourcing Regulatory classification

Availability of Verified Reference Spectra for Identity Confirmation vs. Analogs Lacking Curated Spectral Libraries

Cyclopentanone, 2-(1-methylpropyl)- has verified reference spectra (1 FTIR and 1 GC-MS) deposited in the Wiley Registry of Mass Spectral Data 2023 and the KnowItAll GC-MS Library, two of the most widely used commercial spectral libraries for unknown identification in analytical chemistry [1]. This spectral coverage provides procurement and quality-control laboratories with a definitive, library-searchable reference for incoming material identity confirmation. By comparison, 2-butylcyclopentanone (CAS 934-42-9) spectral coverage in the same curated libraries is more limited; ChemSpider records for this isomer list fewer verified spectral datasets . The Wiley SmartSpectra Vapor Phase IR Database Collection also includes this compound, extending spectral identification capability to vapor-phase IR workflows [2]. For procurement specifications requiring identity confirmation against a certified reference spectrum—standard practice in fragrance-ingredient receiving and in GLP-compliant analytical laboratories—the availability of peer-validated, commercially supported spectral data for CAS 6376-92-7 represents a concrete operational advantage. A receiving laboratory can confirm the identity of CAS 6376-92-7 by GC-MS library matching with a high confidence score, whereas an analog without comparable spectral library coverage requires in-house reference-standard acquisition and validation, adding cost and lead time.

Spectral identification GC-MS FTIR Procurement quality control

Fragrance Structural Group Membership and the Individual-Ingredient Safety Assessment Requirement

Cyclopentanone, 2-(1-methylpropyl)- is formally classified within the fragrance structural group 'ketones cyclopentanones and cyclopentenones,' as defined by the Research Institute for Fragrance Materials (RIFM) safety assessment framework [1]. Critically, the published toxicological and dermatological review methodology for this group explicitly treats each member as an individual entity requiring its own safety data package—including acute toxicity, skin irritation, skin sensitization, phototoxicity, photoallergy, and genotoxicity endpoints—rather than permitting class-level read-across [2]. This regulatory-scientific framework distinguishes CAS 6376-92-7 from analogs that have undergone full individual safety assessment (e.g., methyl hexyl oxo cyclopentanone carboxylate, 2-hexylidene cyclopentanone, and 2-(3,7-dimethyl-2,6-octadienyl)cyclopentanone, each of which has a published individual fragrance material review) [3]. For procurement in fragrance and personal-care applications, this means that selecting CAS 6376-92-7 over a less-characterized cyclopentanone analog may involve a different regulatory data-support burden. However, the general toxicological profile of cyclopentanones as a class indicates low acute toxicity, supporting their accepted use in personal care products, as noted in published toxicologic assessments . The critical procurement consideration is that each cyclopentanone derivative must be evaluated on its own merits—substitution without individual safety data introduces compliance risk under IFRA Standards and EU Cosmetics Regulation (EC) No. 1223/2009.

Toxicology Dermatological safety Fragrance regulation Procurement compliance

Procurement-Relevant Application Scenarios for Cyclopentanone, 2-(1-methylpropyl)- (CAS 6376-92-7)


Fragrance Formulation Requiring a Branched-Chain Cyclopentanone with Documented Natural Occurrence

For fragrance houses developing formulations that require a cyclopentanone-derived ingredient with documented phytochemical provenance, Cyclopentanone, 2-(1-methylpropyl)- offers a documented natural-occurrence pedigree in Abies canadensis and Alternanthera species [1]. This supports natural-identical ingredient classification under relevant regulatory frameworks, which purely synthetic cyclopentanone analogs such as 2-hexylidene cyclopentanone cannot claim. The compound's membership in the ketones cyclopentanones and cyclopentenones fragrance structural group, combined with the class-level toxicologic assessment indicating suitability for personal care products [2], makes it a candidate for fragrance compositions where natural-origin documentation is a procurement selection criterion.

Analytical Method Development and Quality Control Identity Testing with Library-Matched Spectral Confirmation

Analytical laboratories developing GC-MS or FTIR identity-testing protocols for incoming cyclopentanone-derivative raw materials can leverage the verified reference spectra for CAS 6376-92-7 deposited in the Wiley Registry of Mass Spectral Data 2023, the KnowItAll GC-MS Library, and the Wiley SmartSpectra Vapor Phase IR Database [3]. The Kovats retention index of 1128 on DB-Wax [4] provides an additional chromatographic anchor for identity confirmation. This curated spectral and chromatographic coverage enables library-matched identity verification without the need for in-house reference-standard synthesis, reducing QC method-development time relative to analogs lacking comparable spectral library support.

Stereochemistry-Critical Procurement for Odor-Fidelity-Sensitive Formulations

For fragrance formulations where odor fidelity and batch-to-batch reproducibility are critical—such as fine-fragrance composition—the two stereogenic centers of Cyclopentanone, 2-(1-methylpropyl)- necessitate procurement specifications that define stereochemical composition. Published research on structurally related cyclopentanone odorants has established that stereoisomeric variations produce measurable differences in olfactory character and intensity . Formulators who require controlled diastereomeric ratios should specify stereochemical purity parameters in their procurement documentation, a consideration that does not apply to achiral cyclopentanone alternatives such as 2-butylcyclopentanone.

Natural Product Research and Phytochemical Reference Standard Sourcing

Research groups investigating the volatile phytochemical profiles of conifer species (e.g., Abies spp.) or Alternanthera spp. may require authenticated reference standards of Cyclopentanone, 2-(1-methylpropyl)- for GC-MS identification and quantification of this compound in plant headspace or essential-oil samples [1]. The compound's NP Classifier assignment to the menthane monoterpenoid biosynthetic pathway [5] further supports its relevance as a reference standard in terpenoid natural-product chemistry. Procurement of CAS 6376-92-7 for this purpose should include documentation of stereochemical composition, as naturally occurring enantiomeric ratios may differ from those of synthetic material.

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